molecular formula C15H9Br2N B3185739 4,7-Dibromo-2-phenylquinoline CAS No. 1189105-95-0

4,7-Dibromo-2-phenylquinoline

Cat. No. B3185739
CAS RN: 1189105-95-0
M. Wt: 363.05 g/mol
InChI Key: MQNXYDJUTGMUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dibromo-2-phenylquinoline is a chemical compound with the molecular formula C15H9Br2N . It has an average mass of 363.047 Da and a monoisotopic mass of 360.910156 Da . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Quinoline, the core structure of 4,7-Dibromo-2-phenylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-2-phenylquinoline consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with two bromine atoms attached at the 4 and 7 positions and a phenyl group attached at the 2 position .


Chemical Reactions Analysis

4,7-Dibromo-2-phenylquinoline has been used in nucleophilic substitution reactions to synthesize new compounds using different nucleophiles (alcohols, amines, and thiols) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-2-phenylquinoline include a molecular formula of C15H9Br2N and a molecular weight of 363.05 g/mol .

Mechanism of Action

While the specific mechanism of action for 4,7-Dibromo-2-phenylquinoline is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities . For instance, 2-Phenylquinolines have shown potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme .

properties

CAS RN

1189105-95-0

Product Name

4,7-Dibromo-2-phenylquinoline

Molecular Formula

C15H9Br2N

Molecular Weight

363.05 g/mol

IUPAC Name

4,7-dibromo-2-phenylquinoline

InChI

InChI=1S/C15H9Br2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

MQNXYDJUTGMUFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br

Origin of Product

United States

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